2,3-二甲基-6-(4-甲基哌嗪基)喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

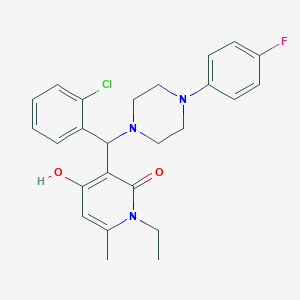

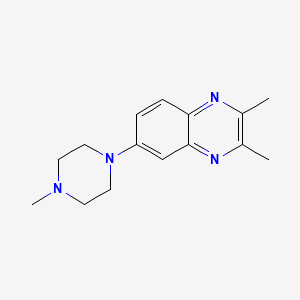

2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline is a chemical compound with the molecular formula C15H20N4 and a molecular weight of 256.35 . It is also known by other synonyms such as 2,3-dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline .

Synthesis Analysis

Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . These include the condensation of aromatic diamines with many organic derivatives, intramolecular cyclisation of N-substituted aromatic O-diamines, and ring transformation of aryl aromatic compounds .Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline consists of a quinoxaline core, which is a heterocyclic compound containing two nitrogen atoms . This core is substituted at the 2 and 3 positions with methyl groups and at the 6 position with a 4-methylpiperazino group .Chemical Reactions Analysis

Quinoxaline derivatives, including 2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline, can undergo various chemical reactions . These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .科学研究应用

- Researchers have investigated the potential of 2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline as an anti-cancer agent. Its ability to inhibit cell proliferation and induce apoptosis has drawn attention in oncology studies .

- The compound has shown promise as an antimicrobial agent. Studies explore its effectiveness against bacteria, fungi, and other microorganisms, making it relevant for combating infections .

- Investigations suggest that this quinoxaline derivative may have anti-convulsant properties. Researchers have studied its effects on seizure models and neuronal excitability .

- Some studies have evaluated its potential in treating tuberculosis. The compound’s interaction with mycobacterial targets is of interest in the fight against this infectious disease .

- Researchers have explored its anti-malarial properties. Understanding its mechanism of action against Plasmodium parasites is crucial for malaria control .

- Investigations have highlighted its activity against Leishmania parasites, which cause leishmaniasis. This finding contributes to the search for effective treatments .

- The compound has been studied for its potential as an anti-HIV agent. Its interactions with viral proteins and inhibition of viral replication are areas of focus .

- Inflammation plays a role in various diseases. Researchers have explored whether 2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline exhibits anti-inflammatory effects .

Anti-Cancer & Anti-Proliferative Activity

Anti-Microbial Activity

Anti-Convulsant Activity

Anti-Tuberculosis Activity

Anti-Malarial Activity

Anti-Leishmanial Activity

Anti-HIV Activity

Anti-Inflammatory Activity

For additional details, you can refer to the original research article here . If you’re interested in the chemical structure, it can be represented as follows:

2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline (C15H20N4)\text{2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline (C}_{15}\text{H}_{20}\text{N}_{4}\text{)} 2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline (C15H20N4)

. If you need further information or have any other queries, feel free to ask! 😊

作用机制

While the specific mechanism of action for 2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline is not mentioned in the search results, quinoxaline derivatives have been shown to exhibit a wide range of biological activities . For example, one quinoxaline derivative has been shown to exhibit potent antiviral activity against herpes simplex virus type 1 (HSV-1), varicella-zoster virus (VZV), and cytomegalovirus (CMV). The mechanism of antiviral action appears to involve the compound binding by intercalation into the DNA helix and then disturbing steps that are vital for viral uncoating .

未来方向

Quinoxaline derivatives, including 2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline, are attracting attention due to their diverse biological properties and potential applications in medicinal chemistry . Future research may focus on the development of new quinoxaline derivatives as antiviral drugs, as well as further investigation of their various molecular targets .

属性

IUPAC Name |

2,3-dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-11-12(2)17-15-10-13(4-5-14(15)16-11)19-8-6-18(3)7-9-19/h4-5,10H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOMRYHUSQVCNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)N3CCN(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(dimethylamino)phenethyl)oxalamide](/img/structure/B2656787.png)

![[2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2656788.png)

![3-(2-fluorophenyl)-7-((2-(pyridin-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2656794.png)

![1'-(1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2656796.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2656804.png)

![Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2656806.png)